4-Aminotetrahydropyran

Overview

Description

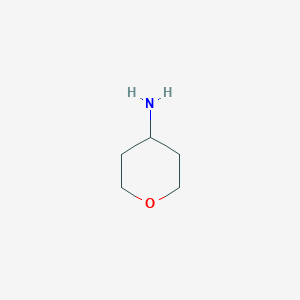

4-Aminotetrahydropyran, also known as tetrahydro-2H-pyran-4-amine, is a chemical compound with the molecular formula C5H11NO. It contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminotetrahydropyran can be synthesized through several methods. One common approach involves the reduction of tetrahydro-4H-pyran-4-one oxime using reducing agents such as lithium aluminium hydride or Raney nickel. Another method involves the decarboxylation of 4-carboxamide tetrahydropyran, which is synthesized from 4-cyanotetrahydropyran and sodium hydroxide solution .

Industrial Production Methods: In industrial settings, a one-kettle synthesis process is often employed. This method involves synthesizing 4-carboxamide tetrahydropyran from 4-cyanotetrahydropyran and sodium hydroxide solution, followed by the addition of sodium hypochlorite solution and heating to induce decarboxylation, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Aminotetrahydropyran undergoes various chemical reactions, including:

Reductive Amination: This reaction involves the conversion of carbonyl compounds to amines using reducing agents.

Hydrogenation: The addition of hydrogen to unsaturated bonds in the presence of a catalyst.

Ring-Opening Reactions: The cleavage of the tetrahydropyran ring under specific conditions.

Common Reagents and Conditions:

Reductive Amination: Common reagents include sodium cyanoborohydride and hydrogen gas with a palladium catalyst.

Hydrogenation: Typically performed using hydrogen gas and a metal catalyst such as palladium on carbon.

Ring-Opening Reactions: Often facilitated by acids or bases under controlled conditions.

Major Products:

Reductive Amination: Produces primary, secondary, or tertiary amines.

Hydrogenation: Results in the formation of saturated compounds.

Ring-Opening Reactions: Leads to the formation of linear or branched compounds depending on the reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

4-Aminotetrahydropyran, with the molecular formula , features a six-membered ring containing five carbon atoms and one oxygen atom. Its structure allows for unique interactions in chemical reactions, making it an essential building block in synthetic chemistry.

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity is well-documented. For instance, it has been utilized in developing compounds that exhibit selective inhibition of enzymes relevant to disease pathways.

Case Study: Neurological Disorders

- A study highlighted the synthesis of this compound derivatives that showed promising activity against specific neurological targets, enhancing therapeutic potential in treating conditions like Alzheimer's disease .

Organic Synthesis

This compound is employed extensively in organic synthesis as a versatile building block. It facilitates the preparation of complex organic molecules, which are critical in developing new materials and compounds.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Reference |

|---|---|---|

| Reductive Amination | Primary, secondary, tertiary amines | |

| Hydrogenation | Saturated compounds | |

| Ring-Opening Reactions | Linear or branched compounds |

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor provides insights into biological processes and potential therapeutic targets.

Example: Enzyme Interaction Studies

- Investigations have shown that this compound can modulate enzyme activity, influencing metabolic pathways linked to cancer progression .

Polymer Chemistry

Incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This application is beneficial for producing advanced materials used in various industrial applications.

Case Study: Material Enhancement

- Research demonstrated that polymers modified with this compound exhibited improved durability and thermal resistance, making them suitable for high-performance applications .

Agricultural Chemistry

Emerging studies explore the potential of this compound in agrochemicals, aiming to develop safer and more effective pesticides or herbicides that minimize environmental impact.

Molecular Mechanism of Action

The mechanism of action for this compound involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme modulation. These interactions can lead to significant changes in gene expression and cellular metabolism.

Key Insights:

Mechanism of Action

At the molecular level, 4-Aminotetrahydropyran participates in various biochemical pathways. Its mechanism of action involves the formation of new chemical bonds and the creation of complex molecular architectures. This compound can interact with specific molecular targets, contributing to the development of novel compounds with potential therapeutic applications .

Comparison with Similar Compounds

4-Aminotetrahydropyran can be compared with other similar compounds, such as:

4-Aminotetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring.

4-Aminopiperidine: Features a piperidine ring, which is a six-membered ring with one nitrogen atom.

4-Aminomorpholine: Contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom

Uniqueness: this compound is unique due to its tetrahydropyran ring structure, which is frequently reported in marketed drugs. This ring system provides a three-dimensional scaffold that is valuable in drug discovery and development .

Biological Activity

4-Aminotetrahydropyran is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article explores the biological activity of this compound, summarizing its synthesis, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

This compound (CHNO) is characterized by its tetrahydropyran ring with an amino group at the 4-position. Its hydrochloride form is often used in biological studies due to improved solubility. The compound exhibits a molecular weight of 101.15 g/mol and has a density of 0.977 g/cm³ at 25 °C .

Synthesis

The synthesis of this compound can be achieved through various methods, including Prins cyclization and other functionalization techniques. A notable synthesis method involves a three-step assembly process that yields high purity products suitable for biological evaluation .

Pharmacological Properties

- Kappa Opioid Receptor Antagonism : Research indicates that derivatives of this compound exhibit significant activity as kappa opioid receptor (KOR) antagonists. For example, certain analogs demonstrated sub-nanomolar potency at KOR with favorable selectivity over mu and delta opioid receptors. These findings suggest potential applications in treating conditions like depression and substance abuse disorders .

- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, although its efficacy is modest compared to established antioxidants like vitamin C. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, revealing its potential as a therapeutic agent in oxidative stress-related conditions .

- Antibacterial Activity : Preliminary evaluations suggest that this compound derivatives possess antibacterial properties. The compounds were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 1: KOR Antagonism and Depression Treatment

A phase II clinical trial investigated the efficacy of a KOR antagonist derived from this compound for treating treatment-resistant depression. Results indicated that patients experienced significant improvements in depressive symptoms, highlighting the compound's therapeutic potential in neuropsychiatric disorders .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing the antioxidant capacity of various compounds, this compound was evaluated alongside known antioxidants. The results indicated that while it exhibited some antioxidant activity, modifications to its structure could enhance this property further, suggesting avenues for future research .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| KOR Antagonism | Sub-nanomolar potency against KOR | , |

| Antioxidant | Moderate activity compared to vitamin C | |

| Antibacterial | Active against selected bacterial strains |

Table 2: Synthesis Yields of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-aminotetrahydropyran, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via cyclization of precursors such as aldehydes and amines. A common approach involves reacting a suitable aldehyde with an amine in the presence of catalysts (e.g., acid or metal catalysts) under moderate temperatures (60–80°C) in solvents like ethanol or methanol . Comparison of Methods :

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyran ring structure and amine group. For example, the amine proton typically appears at δ 1.5–2.0 ppm, while ring protons resonate between δ 3.0–4.5 ppm .

- IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) verify functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 101 for [C₅H₁₁NO]⁺) and fragmentation patterns validate purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation during cyclization?

- Methodological Answer : Cyclization proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. The reaction is pH-dependent: acidic conditions protonate the carbonyl, enhancing electrophilicity, while basic conditions deprotonate the amine, increasing nucleophilicity. Computational studies (DFT) suggest that transition-state stabilization by electron-donating groups on the aldehyde improves regioselectivity for the six-membered pyran ring over five-membered byproducts .

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising efficiency?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer, reducing side reactions. Ethanol or methanol as solvents allows easy recycling .

- Catalyst Optimization : Immobilized catalysts (e.g., silica-supported Ru) improve reusability and reduce metal leaching .

- Process Monitoring : In-line IR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to temperature or stoichiometry .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate synthesis?

- Methodological Answer : The compound serves as a versatile intermediate for:

- Antiviral Agents : Functionalization at the 4-amino group enables incorporation into nucleoside analogs .

- Kinase Inhibitors : The pyran ring mimics natural carbohydrate structures, enhancing binding to enzymatic pockets .

Case Study: this compound derivatives showed IC₅₀ values < 1 µM against hepatitis C virus NS5B polymerase in preclinical assays .

Q. Data Contradiction and Reproducibility

Q. Why do reported yields of this compound vary across studies, and how can these discrepancies be resolved?

- Methodological Answer : Variations arise from:

- Catalyst Purity : Impure catalysts (e.g., commercial Ru with >5% impurities) reduce efficiency .

- Ambient Moisture : Hydrolysis of intermediates in non-anhydrous solvents lowers yields by 10–15% .

- Analytical Methods : HPLC vs. GC quantification can lead to ±5% differences in reported yields .

Mitigation strategies include rigorous solvent drying, catalyst characterization (XRD/XPS), and standardized analytical protocols .

Q. Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for synthesis .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralize with dilute HCl before incineration to avoid amine release into the environment .

Q. Emerging Applications

Q. Can this compound act as a ligand or catalyst in asymmetric synthesis?

- Methodological Answer : Recent studies demonstrate its use as a chiral auxiliary in:

- Enantioselective Hydrogenation : Rhodium complexes with this compound ligands achieve >90% ee for α,β-unsaturated esters .

- Organocatalysis : The amine group facilitates proton transfer in aldol reactions, yielding diastereomeric ratios up to 95:5 .

Properties

IUPAC Name |

oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQYHFYQWKUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329299 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38041-19-9 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxan-4-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.